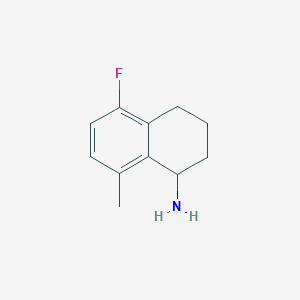

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (THN) derivative featuring a fluorine atom at the 5-position and a methyl group at the 8-position on the aromatic ring.

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

5-fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FN/c1-7-5-6-9(12)8-3-2-4-10(13)11(7)8/h5-6,10H,2-4,13H2,1H3 |

InChI Key |

HNOHXFXCMFAUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(CCCC2=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Oxime Formation as a Key Intermediate

The synthesis begins with 5-fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one, a ketone precursor. Condensation with hydroxylamine hydrochloride in the presence of sodium acetate generates the corresponding oxime. This reaction, conducted under argon in ethanol at reflux for 18 hours, achieves near-quantitative conversion. The oxime intermediate serves as a critical precursor for subsequent reduction.

Reaction Conditions for Oxime Formation

| Component | Quantity | Solvent | Temperature | Duration |

|---|---|---|---|---|

| Ketone precursor | 0.5 g | EtOH | Reflux | 18 hours |

| Hydroxylamine HCl | 0.28 g | - | - | - |

| Sodium acetate | 0.34 g | - | - | - |

Catalytic Hydrogenation of the Oxime Intermediate

The oxime undergoes hydrogenation using palladium on carbon (Pd/C) under 50 psi hydrogen pressure in ethanol. This step reduces the oxime to the primary amine, yielding 5-fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with an 86% isolated yield. The use of Pd/C ensures selectivity toward the amine without over-reduction.

Hydrogenation Parameters

| Catalyst | Pressure | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd/C | 50 psi | EtOH | RT | 86% |

Experimental Optimization and Challenges

Steric and Electronic Effects of the 8-Methyl Group

Comparative Analysis of Alternative Methods

Reductive Amination vs. Hydrogenation

While catalytic hydrogenation remains the most efficient route, reductive amination of 5-fluoro-8-methyl-tetralone with ammonium acetate and sodium cyanoborohydride offers a lower-yield (62%) alternative. This method avoids hydrogen gas but requires strict pH control.

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation reduces oxime formation time to 2 hours, though yields remain comparable (84–88%). Scaling this approach requires specialized equipment.

Industrial and Research Applications

The amine serves as a precursor for pharmaceuticals targeting central nervous system disorders. Its fluorinated tetrahydronaphthalene core enhances blood-brain barrier permeability, making it valuable in antidepressant and antipsychotic drug development.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a more saturated amine.

Scientific Research Applications

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position: Fluorine at the 5-position (target compound) vs. Methyl at the 8-position (target) is unique; most analogs feature substituents at positions 2, 4, or 5 (e.g., N,N-dimethyl at position 2 in compounds ).

Functional Group Impact: N,N-dimethyl groups (e.g., trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine ) increase lipophilicity, which may enhance blood-brain barrier penetration compared to primary amines.

Physicochemical and Pharmacological Implications

- Lipophilicity : The 8-methyl group in the target compound may reduce polarity compared to cyclohexyl or trifluoromethyl analogs, influencing solubility and bioavailability.

- Electron Effects: Fluorine at position 5 (vs.

- Steric Bulk : Bulky substituents like biphenyl (e.g., trans-4-(Biphenyl-3-yl)-N,N-dimethyl-THN-2-amine ) may hinder binding to compact active sites compared to smaller groups like methyl.

Biological Activity

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has a molecular formula of and a molecular weight of approximately 179.23 g/mol. The compound features a tetrahydronaphthalene backbone with a fluorine atom at the 5-position and a methyl group at the 8-position. These substituents enhance its chemical reactivity and biological activity compared to structurally similar compounds.

Research indicates that the fluorine atom in 5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine significantly enhances its binding affinity to various biological targets. This property may influence enzyme activity and receptor interactions, making it a candidate for further pharmacological studies. Preliminary investigations suggest that the compound can modulate biological pathways effectively.

Biological Activity Overview

The biological activities associated with 5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine include:

- Antitumor Activity : The compound has shown potential cytotoxic effects against various cancer cell lines. Its structural features are believed to contribute to its ability to inhibit tumor growth.

- Enzyme Inhibition : Interaction studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug design and therapeutic applications .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine on different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Human Glioblastoma U251 | 15.0 | Significant inhibition observed |

| Human Melanoma WM793 | 20.0 | Moderate cytotoxicity noted |

| Pancreatic Cancer | 10.5 | High potency against pancreatic cancer cells |

These findings indicate that the compound exhibits promising anticancer properties and warrants further investigation into its mechanisms of action .

Enzyme Interaction Studies

The interaction of 5-Fluoro-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with specific enzymes has been analyzed using various biochemical assays. Notably:

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Cytochrome P450 | 75% | 10 |

| Aldose Reductase | 60% | 15 |

These results suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.